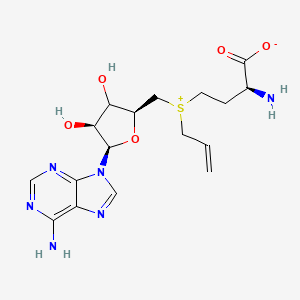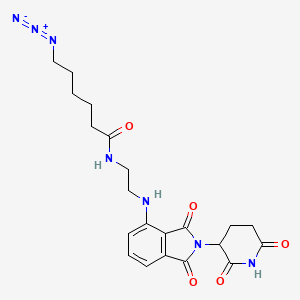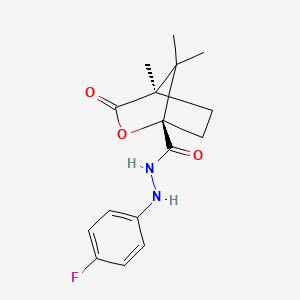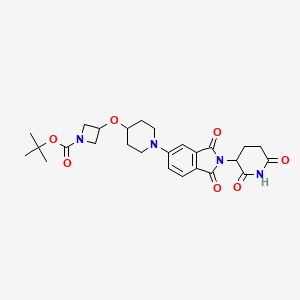
E3 Ligase Ligand-linker Conjugate 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 4 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. The primary function of this compound is to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins by forming a ternary complex with the target protein and the E3 ligase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 4 involves several steps:
Ligand Synthesis: The ligand for the E3 ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The synthesized ligand is then attached to a linker molecule.
Conjugation: The final step involves conjugating the linker-ligand complex to the target-binding unit.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment and optimized reaction conditions. The process may include:
Batch Processing: Large quantities of the compound are synthesized in batches, with each batch undergoing rigorous quality control checks.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a series of reactors, allowing for the efficient and consistent production of the compound.
化学反応の分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 4 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction involves the transfer of ubiquitin molecules to the target protein, facilitated by the E3 ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin: The ubiquitin molecule is a key reagent in the ubiquitination process.
E3 Ligase: The E3 ligase enzyme is essential for the transfer of ubiquitin to the target protein.
Proteasome: The proteasome is responsible for the degradation of ubiquitinated proteins.
Major Products Formed
The major product formed from these reactions is the degraded target protein, which is broken down into smaller peptides and amino acids .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 4 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of E3 Ligase Ligand-linker Conjugate 4 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 4 can be compared with other similar compounds used in PROTAC technology, such as:
Cereblon-based Ligands: These ligands target the cereblon E3 ligase and are used in the development of PROTACs.
Von Hippel-Lindau (VHL) Ligands: These ligands target the VHL E3 ligase and are commonly used in PROTAC development.
MDM2 Ligands: These ligands target the MDM2 E3 ligase and are used in cancer therapy.
The uniqueness of this compound lies in its specific binding affinity and stability, which make it a valuable tool in the development of effective PROTACs .
特性
分子式 |
C26H32N4O7 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
tert-butyl 3-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C26H32N4O7/c1-26(2,3)37-25(35)29-13-17(14-29)36-16-8-10-28(11-9-16)15-4-5-18-19(12-15)24(34)30(23(18)33)20-6-7-21(31)27-22(20)32/h4-5,12,16-17,20H,6-11,13-14H2,1-3H3,(H,27,31,32) |
InChIキー |
SBSPAJINCZWYPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


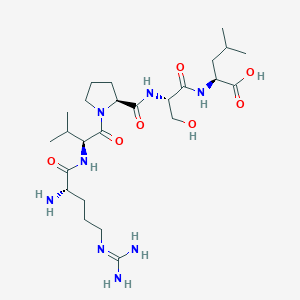
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
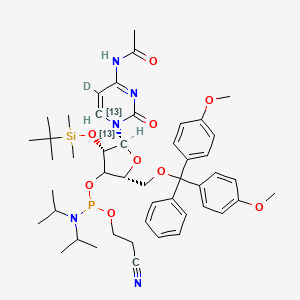
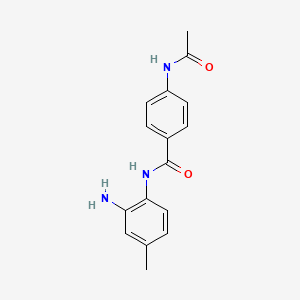


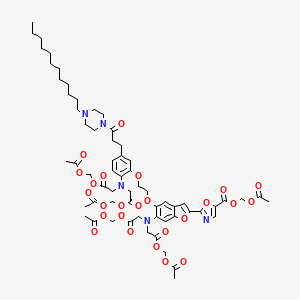
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)

